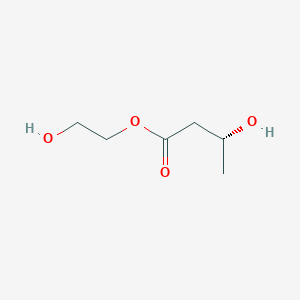![molecular formula C38H30O4 B14260734 (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) CAS No. 185160-19-4](/img/structure/B14260734.png)
(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) is an organic compound with a complex structure that includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dibromobenzene with 4-[(2-ethenylphenyl)methoxy]benzaldehyde under specific conditions to form the desired product. The reaction conditions often require the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a versatile tool in biochemical assays.
Medicine
In medicine, (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways in the body.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible PVC products.
Cetylpyridinium chloride: An antiseptic compound used in mouthwashes and lozenges.
Uniqueness
(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone) is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with various molecules makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
185160-19-4 |
|---|---|
Molecular Formula |
C38H30O4 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
[3-[4-[(2-ethenylphenyl)methoxy]benzoyl]phenyl]-[4-[(2-ethenylphenyl)methoxy]phenyl]methanone |
InChI |
InChI=1S/C38H30O4/c1-3-27-10-5-7-12-33(27)25-41-35-20-16-29(17-21-35)37(39)31-14-9-15-32(24-31)38(40)30-18-22-36(23-19-30)42-26-34-13-8-6-11-28(34)4-2/h3-24H,1-2,25-26H2 |
InChI Key |
UPMLHSWWQXWCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OCC5=CC=CC=C5C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


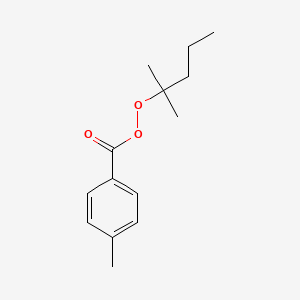
![Methyl(diphenyl)[(1-phenylethenyl)oxy]silane](/img/structure/B14260654.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
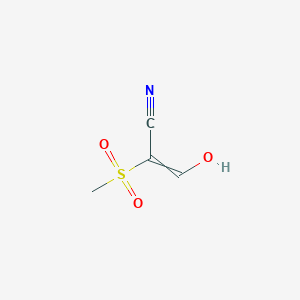
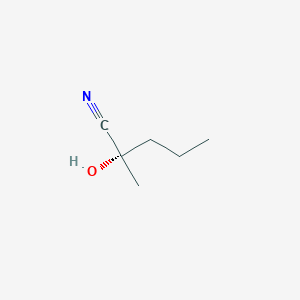
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
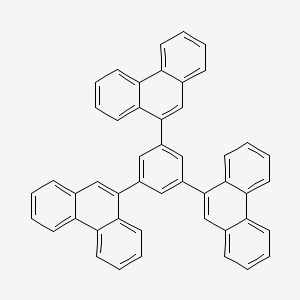
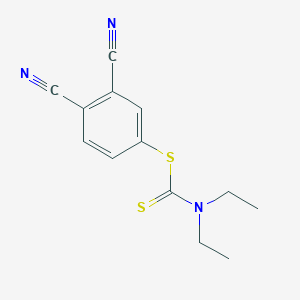

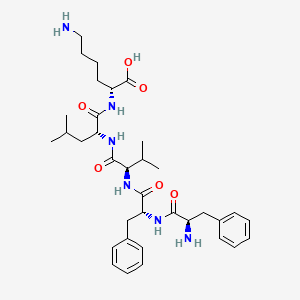
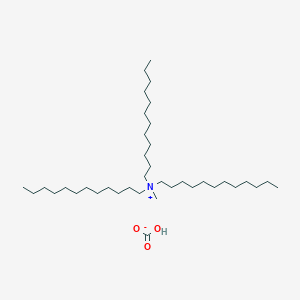
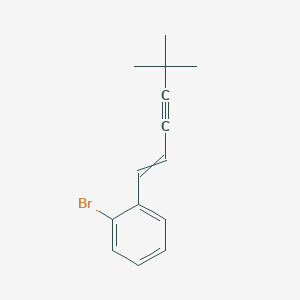
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
